2-chloro-N-cyclopentylpyridine-3-sulfonamide
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Overview
Description
2-chloro-N-cyclopentylpyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the second position, a cyclopentyl group attached to the nitrogen atom, and a sulfonamide group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopentylpyridine-3-sulfonamide typically involves the following steps:
Chlorination of Pyridine: The starting material, pyridine, is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce a chlorine atom at the second position.
Cyclopentylation: The chlorinated pyridine is then reacted with cyclopentylamine under suitable conditions to form N-cyclopentyl-2-chloropyridine.
Sulfonamidation: Finally, the N-cyclopentyl-2-chloropyridine is treated with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclopentylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
Substitution Products: Depending on the nucleophile, products such as N-cyclopentylpyridine-3-sulfonamide derivatives are formed.
Oxidation Products: Sulfonic acids and related compounds.
Reduction Products: Amines and other reduced derivatives.
Scientific Research Applications
2-chloro-N-cyclopentylpyridine-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopentylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-cyclopentylpyridine-4-sulfonamide: Similar structure but with the sulfonamide group at the fourth position.
2-chloro-N-cyclohexylpyridine-3-sulfonamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
2-bromo-N-cyclopentylpyridine-3-sulfonamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-chloro-N-cyclopentylpyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chlorine atom, cyclopentyl group, and sulfonamide moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-N-cyclopentylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S/c11-10-9(6-3-7-12-10)16(14,15)13-8-4-1-2-5-8/h3,6-8,13H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJNWKHEKMZUEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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